Dipotassium osmate

Descripción general

Descripción

Dipotassium osmate, also known as potassium osmate (VI) dihydrate, is an inorganic compound with the formula K₂[OsO₂(OH)₄]. This diamagnetic purple salt contains osmium in the VI (6+) oxidation state. When dissolved in water, it forms a pink solution, but in methanol, it gives a blue solution . The compound is notable for its use as a catalyst in various chemical reactions, particularly in the asymmetric dihydroxylation of olefins .

Métodos De Preparación

Dipotassium osmate can be synthesized through several methods:

Reduction of Osmium Tetroxide: One common method involves reducing osmium tetroxide (OsO₄) with ethanol in the presence of potassium hydroxide (KOH). The reaction is as follows[ 2 \text{OsO}_4 + \text{C}_2\text{H}_5\text{OH} + 5 \text{KOH} \rightarrow \text{CH}_3\text{CO}_2\text{K} + 2 \text{K}_2[\text{OsO}_2(\text{OH})_4] ]

Alkaline Oxidative Fusion: Another method involves the alkaline oxidative fusion of osmium metal, which also yields this compound.

Análisis De Reacciones Químicas

Dipotassium osmate undergoes various types of chemical reactions, including:

Reduction: It can be reduced to lower oxidation states of osmium.

Substitution: The hydroxyl groups in this compound can be substituted with other ligands in coordination chemistry.

Common reagents and conditions used in these reactions include NMO for oxidation and various reducing agents for reduction. Major products formed from these reactions include osmium tetroxide and other osmium complexes .

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Dipotassium osmate is utilized as a reagent for the stereoselective synthesis of various organic compounds. Notably, it plays a critical role in the synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination. This application is crucial in carbohydrate chemistry and the development of glycosylated compounds .

Catalysis in Organic Reactions

The compound serves as a catalyst for asymmetric synthesis, particularly in the preparation of carboranylated diols that contain adjacent stereocenters. This catalytic property enhances the efficiency and selectivity of organic reactions, making it valuable in synthetic organic chemistry .

Analytical Chemistry

This compound is employed to prepare osmium complexes used in voltammetric analysis of polysaccharides. This application is significant for researchers analyzing carbohydrate structures and functions .

X-ray Contrast Agents

This compound complexes are being investigated for use as X-ray contrast agents due to their localization in the liver and kidneys. These osmium-carbohydrate complexes can be administered intravenously, providing enhanced imaging during diagnostic procedures. Their ability to chelate heavy metals also presents potential therapeutic applications for treating heavy metal poisoning .

Staining Agent in Electron Microscopy

Dipotassium tetramethyl osmate, a derivative of this compound, has been found effective as a staining agent in electron microscopy. It aids in the visualization of cellular structures by enhancing contrast, particularly in plant and fungal studies .

Case Studies

Safety Considerations

This compound is classified as an oxidizer and corrosive substance, necessitating careful handling in laboratory settings. Appropriate safety measures should be taken to mitigate risks associated with exposure.

Mecanismo De Acción

The mechanism by which dipotassium osmate exerts its effects primarily involves its role as a catalyst. In the asymmetric dihydroxylation of olefins, for example, this compound is oxidized to osmium tetroxide, which then reacts with the olefin to form a cyclic osmate ester. This intermediate is subsequently hydrolyzed to yield the diol product and regenerate the osmium catalyst . The key step in this mechanism is the cycloaddition of osmium tetroxide to the olefin .

Comparación Con Compuestos Similares

Dipotassium osmate can be compared with other osmium compounds such as:

Sodium hexachloroosmate (Na₂[OsCl₆]): Unlike this compound, sodium hexachloroosmate contains osmium in the IV (4+) oxidation state and is used in different types of catalytic reactions.

Osmium tetroxide (OsO₄): This compound is a more potent oxidizing agent and is used in various oxidation reactions, including the dihydroxylation of alkenes.

Potassium dioxidodioxoosmium dihydrate (K₂[OsO₄]·2H₂O): This compound is similar to this compound but has different hydration states and is used in different catalytic applications.

This compound is unique in its ability to act as a catalyst for asymmetric dihydroxylation reactions, making it particularly valuable in the synthesis of chiral molecules .

Actividad Biológica

Dipotassium osmate (KOsO) is a compound of significant interest in biological and chemical research due to its unique properties and applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a coordination compound derived from osmium tetroxide, commonly used as an oxidizing agent in organic synthesis and as a staining agent in electron microscopy. Its biological activity is primarily associated with its ability to interact with various biomolecules, including lipids and proteins.

The biological activity of this compound is largely attributed to its ability to form complexes with unsaturated lipids and carbohydrates. The interaction typically leads to the formation of osmic acid esters, which can alter the structural integrity of cellular membranes or influence metabolic pathways.

Key Mechanisms:

- Lipid Interaction : this compound reacts with unsaturated lipids, leading to the formation of diesters that can affect membrane fluidity and function .

- Protein Complexation : The compound forms complexes with proteins, which can result in changes in protein structure and function. This is evidenced by the formation of precipitates when this compound is mixed with proteins like albumin and myoglobin .

- Oxidative Stress Induction : As an oxidizing agent, this compound can induce oxidative stress in cells, leading to potential cytotoxic effects.

Table 1: Summary of Biological Activities

Case Study 1: Interaction with Unsaturated Lipids

A study investigated the reaction of this compound with methyl oleate, revealing that the compound effectively catalyzed the formation of diesters from unsaturated fatty acids. The products were characterized using thin-layer chromatography and spectroscopic methods, demonstrating significant structural changes in the lipids post-reaction .

Case Study 2: Protein Complex Formation

In experiments involving various proteins, this compound was shown to form distinct complexes that could be visualized through electrophoresis. The presence of osmium in these complexes was confirmed through spectrophotometric analysis, indicating a direct interaction between osmium species and protein molecules .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve oxidative stress pathways, leading to apoptosis. In vitro studies demonstrated a dose-dependent relationship between this compound concentration and cell viability reduction .

Propiedades

IUPAC Name |

dipotassium;dioxido(dioxo)osmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.Os/q2*+1;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOCSLPMGHXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

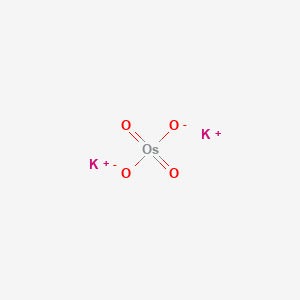

[O-][Os](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Violet hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Potassium osmate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19718-36-6 | |

| Record name | Potassium osmate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019718366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate (OsO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium(VI) osmiate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM OSMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI6UL5029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.